N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds . The trifluoromethyl group is known for enhancing the biological activity and metabolic stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. One common method involves the reaction of 2-aminothiazole with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. The resulting intermediate is then reacted with cyclopropanamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and halogenated thiazole derivatives .
Scientific Research Applications
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its biological activities.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the cyclopropanamine moiety can interact with specific protein targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and metabolic stability. Additionally, the cyclopropanamine moiety provides unique interactions with protein targets, distinguishing it from other thiazole derivatives .
Properties
Molecular Formula |
C8H9F3N2S |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H9F3N2S/c9-8(10,11)7-13-6(4-14-7)3-12-5-1-2-5/h4-5,12H,1-3H2 |
InChI Key |
MGWFIAKZOLYGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CSC(=N2)C(F)(F)F |
Origin of Product |
United States |
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